

Retezorogant's Specificity for RORyt: A Comparative Analysis

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Compound of Interest

Compound Name: Retezorogant

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Fujisawa, Japan - In the competitive landscape of autoimmune disease therapeutics, the specificity of a drug candidate is a critical determinant of its potential efficacy and safety. **Retezorogant** (TAK-828F), a novel, orally available small molecule, has emerged as a highly potent and selective inverse agonist of the Retinoic acid-related orphan receptor gamma t (RORyt). This guide provides a comprehensive comparison of **Retezorogant**'s specificity against other RORy modulators, supported by experimental data and detailed protocols for key assays.

RORyt is a master transcription factor crucial for the differentiation and function of T helper 17 (Th17) cells, which are key drivers of inflammation in numerous autoimmune diseases.[1] Consequently, inhibiting RORyt activity is a promising therapeutic strategy. However, achieving selectivity for RORyt over its isoforms, ROR α and ROR β , and other nuclear receptors is paramount to minimize off-target effects.

Comparative Specificity of RORyt Inverse Agonists

Retezorogant demonstrates exceptional potency and selectivity for RORyt. In a cell-based functional reporter gene assay, **Retezorogant** inhibited human RORyt transcriptional activity with a half-maximal inhibitory concentration (IC₅₀) of 6.1 nM.[2] Furthermore, it exhibits a remarkable selectivity of over 5000-fold against the closely related isoforms ROR α and ROR β . [3] In binding assays, **Retezorogant** displayed a high affinity for RORyt with a binding IC₅₀ of 1.9 nM.[3]

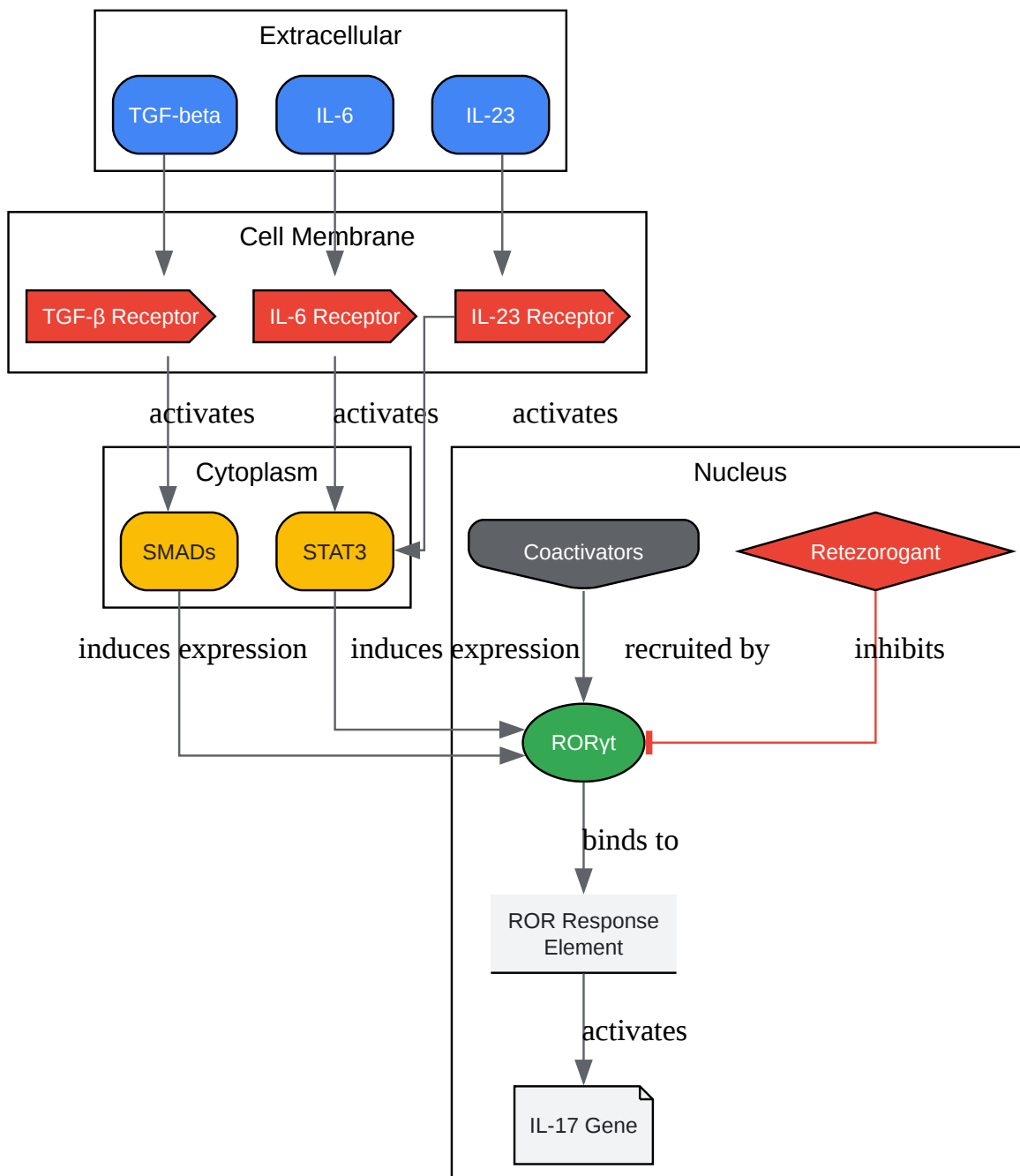
The following table summarizes the reported IC50 values for **Retezorogant** and other notable ROR γ inhibitors, highlighting the superior specificity profile of **Retezorogant**.

Compound	ROR γ t IC50 (nM) - Reporter Assay	ROR γ t IC50 (nM) - Binding Assay	Selectivity vs. ROR α/β	Reference(s)
Retezorogant (TAK-828F)	6.1	1.9	>5000-fold	[2]
SR2211	~320	105 (Ki)	Selective for ROR γ	
GSK805	62	-	-	
XY018	190	-	Selective for ROR γ	
TMP778	-	7	Selective for ROR γ t	
JNJ-61803534	-	9.6	-	
GNE-6468	13	-	Selective for ROR γ	

ROR γ Signaling Pathway and Mechanism of Action

ROR γ t, upon activation by endogenous ligands, binds to ROR response elements (ROREs) in the promoter regions of target genes, including those encoding the pro-inflammatory cytokines IL-17A and IL-17F. This recruitment of coactivators initiates gene transcription, leading to Th17 cell differentiation and the subsequent inflammatory cascade.

Retezorogant, as an inverse agonist, binds to the ligand-binding domain of ROR γ t. This binding induces a conformational change that prevents the recruitment of coactivators and may even facilitate the recruitment of corepressors, thereby actively suppressing the basal transcriptional activity of the receptor. This mechanism effectively blocks the production of IL-17 and other Th17-related cytokines.



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RORyt signaling pathway leading to IL-17 production and its inhibition by **Retezorogant**.

Experimental Protocols

Accurate assessment of RORyt inhibitor specificity relies on robust and well-defined experimental methodologies. Below are detailed protocols for the key assays used to characterize **Retezorogant**.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This biochemical assay quantifies the binding affinity of a compound to the RORyt ligand-binding domain (LBD).

Objective: To determine the IC₅₀ value of a test compound for binding to RORyt-LBD.

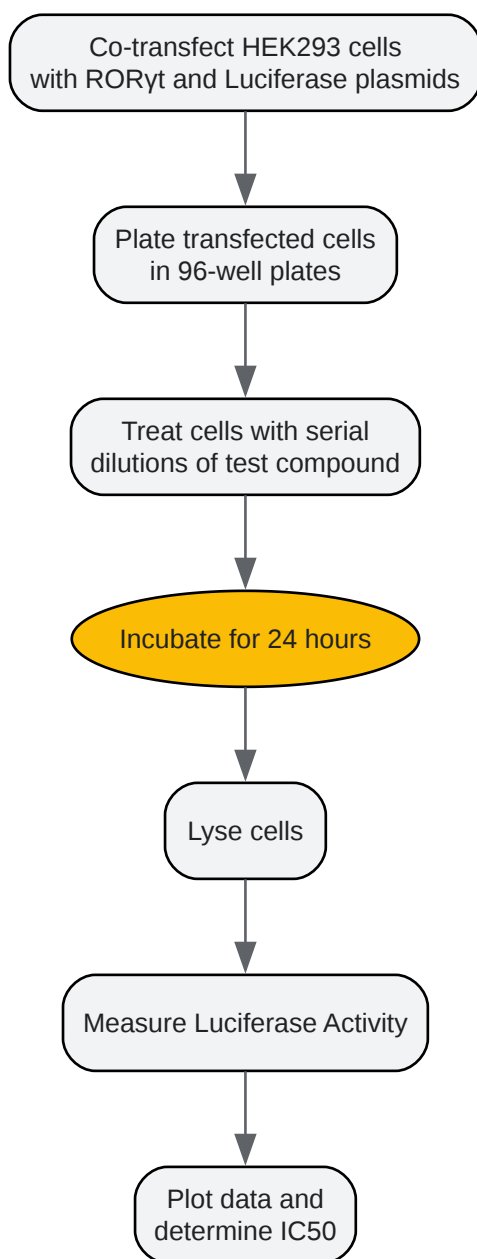
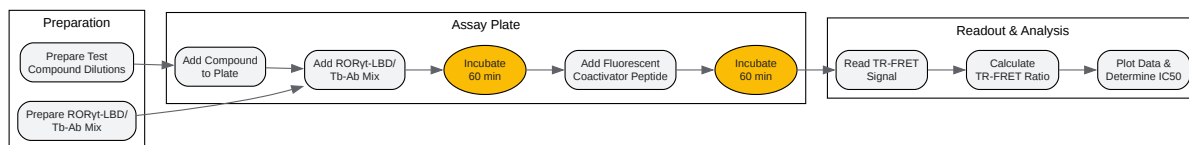
Materials:

- GST-tagged human RORyt-LBD
- Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)
- Fluorescein-labeled coactivator peptide (e.g., SRC1-4) (acceptor fluorophore)
- Test compound (e.g., **Retezorogant**)
- Assay buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM KCl, 1 mM DTT, 0.01% BSA)
- 384-well low-volume microplates
- TR-FRET compatible plate reader

Procedure:

- Prepare serial dilutions of the test compound in assay buffer.
- In a 384-well plate, add the test compound dilutions.
- Add a pre-mixed solution of GST-RORyt-LBD and Tb-anti-GST antibody to each well. Incubate for 60 minutes at room temperature.
- Add the fluorescein-labeled coactivator peptide to all wells.

- Incubate for 60 minutes at room temperature, protected from light.
- Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 520 nm (acceptor) and 495 nm (donor).
- Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).
- Plot the TR-FRET ratio against the log of the test compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.



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